![molecular formula C7H8FNO3S B2442399 2-Methoxy-5-methylpyridine-3-sulfonyl fluoride CAS No. 2305253-61-4](/img/structure/B2442399.png)
2-Methoxy-5-methylpyridine-3-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-5-methylpyridine-3-sulfonyl fluoride is a chemical compound with the molecular formula C7H8FNO3S and a molecular weight of 205.21 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for 2-Methoxy-5-methylpyridine-3-sulfonyl fluoride is 1S/C7H8FNO3S/c1-5-3-6 (13 (8,10)11)7 (12-2)9-4-5/h3-4H,1-2H3 . This code provides a unique identifier for the molecular structure of this compound.Physical And Chemical Properties Analysis
2-Methoxy-5-methylpyridine-3-sulfonyl fluoride is a powder at room temperature . It has a molecular weight of 205.21 .Scientific Research Applications
Pyridyne Formation
2-Methoxy-5-methylpyridine-3-sulfonyl fluoride has been utilized in the formation of pyridynes, which are highly reactive intermediates in organic synthesis. For example, 2-chloro-4-methoxypyridine and 4-methoxy-2-trifluoromethylsulfonyloxy-3-trimethylsilylpyridine were used as precursors for 4-methoxy-2,3-pyridyne, demonstrating the use of fluoride-induced elimination in pyridyne preparation (Walters & Shay, 1995).
Transformation in Nucleoside Phosphonates
2-Methoxy-5-methylpyridine-3-sulfonyl fluoride has been applied in the transformation of thymine derivatives to fluorine-containing pyrimidine acyclic nucleoside phosphonates. This highlights its use in the preparation of fluorine-based compounds, which are significant in medicinal chemistry (Pomeisl et al., 2005).
Development of New Sulfonyl Fluoride Reagents
This compound has been instrumental in the development of new sulfonyl fluoride reagents, such as (E)-2-methoxyethene-1-sulfonyl fluoride, for constructing enaminyl sulfonyl fluoride. This showcases its role in creating atom-economical and environmentally friendly reagents (Liu, Tang, & Qin, 2023).
Aliphatic Sulfonyl Fluorides Synthesis
The compound is involved in research focusing on the synthesis of aliphatic sulfonyl fluorides, a field gaining attention in chemical biology and molecular pharmacology. This research emphasizes the need for effective synthetic methods for expanding the toolkit of sulfonyl fluorides (Xu et al., 2019).
Synthesis of Sulfonyl Fluoride Substitutes
2-Methoxy-5-methylpyridine-3-sulfonyl fluoride has been used in the synthesis of 2-aryl ethenesulfonyl fluorides and sulfonyl fluoride substituted γ-lactams. This demonstrates its application in coupling reactions to produce new sulfonyl fluoride scaffolds (Wang et al., 2018).
Other Relevant Applications
- Ene Reaction and Isomerization Studies : Used in ene reactions and (Z) to (E) isomerization studies involving aldehydes and sulfonyl fluorides (Dubbaka & Vogel, 2005).
- Radioisotope Synthesis : Involved in the synthesis of radioisotopes like F-18 16α-fluoroestradiol (Lim et al., 1996).
- Receptor Antagonist Studies : Utilized in the creation of chemically reactive derivatives acting as irreversible inhibitors of receptors (Baraldi et al., 2001).
- Fluorescence Studies : Analyzed for its fluorescence properties in relation to various hydroxypyridines, suggesting potential use in medical and biological imaging (Bridges, Davies, & Williams, 1966).
Safety and Hazards
This compound is labeled with the signal word “Danger” and is associated with the hazard statements H314, which refers to causing severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and several others .
properties
IUPAC Name |
2-methoxy-5-methylpyridine-3-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO3S/c1-5-3-6(13(8,10)11)7(12-2)9-4-5/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWSSIVVUNANCRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)OC)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-methylpyridine-3-sulfonyl fluoride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.